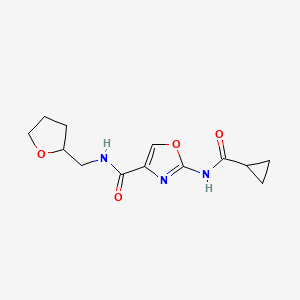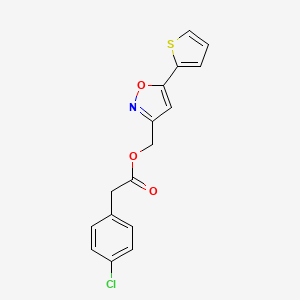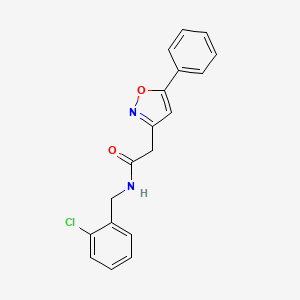
2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives
Research indicates that compounds containing the oxazole ring, similar to 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, can be synthesized through various catalytic processes. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions have been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones and prop-2-ynyl alpha-ketoesters or amides, showcasing the versatility of these methodologies in generating complex heterocyclic systems in satisfactory yields (Bacchi et al., 2005). Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides has been reported as an efficient two-step synthesis route for 2-phenyl-4,5-substituted oxazoles, further emphasizing the synthetic utility of these strategies in constructing oxazole-containing compounds (Vijay Kumar et al., 2012).
Catalytic Approaches to Oxazole Formation
The development of novel catalytic systems for the synthesis of oxazole derivatives, including 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, highlights the significance of these scaffolds in medicinal chemistry. Gold-catalyzed oxidation strategies, for instance, have been successfully applied for the modular synthesis of 2,4-disubstituted oxazoles, leveraging the reactivity of terminal alkynes and carboxamides. This methodology underscores the role of bidentate ligands in tempering the reactivities of gold carbenes, facilitating the [3+2] annulation process towards the efficient generation of oxazole rings (Luo et al., 2012).
Applications in Synthesis of Macrolides
Oxazoles, by virtue of their reactive nature, serve as key intermediates in the synthesis of complex molecules, including macrolides. The photooxygenation of oxazoles has been explored as a strategy for generating activated carboxylates, which subsequently engage in selective nucleophilic attacks leading to the synthesis of various macrolides. This approach demonstrates the application of oxazole derivatives in the construction of bioactive compounds with potential pharmaceutical relevance (Wasserman et al., 1981).
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h7-9H,1-6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLESIRFSVBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)



![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)
![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)
![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)